2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID
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Overview
Description
2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzenesulfonamido group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID typically involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The benzoic acid moiety can interact with cellular membranes, affecting membrane permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLBENZOYL)BENZOIC ACID
- 2-(3,4-DIMETHYLBENZOYL)BENZOIC ACID
- 2-(2,5-DIMETHYLBENZOYL)BENZOIC ACID
- 2-(2,4,6-TRIMETHYLBENZOYL)BENZOIC ACID
Uniqueness
2-(2,4-DIMETHYLBENZENESULFONAMIDO)BENZOIC ACID is unique due to the presence of the sulfonamido group, which imparts distinct chemical and biological properties. This functional group enhances its potential as an enzyme inhibitor and provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2,4-dimethylphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-7-8-14(11(2)9-10)21(19,20)16-13-6-4-3-5-12(13)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSSWABGRHMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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